molecular formula C19H23N3O3S B5408102 4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide

Cat. No.: B5408102
M. Wt: 373.5 g/mol
InChI Key: ZLXVFZVLWTWVPS-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide, also known as N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)piperazine-1-carboxamide, is a chemical compound with a molecular formula of C21H24N2O3S. It is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide involves the inhibition of certain kinases, such as protein kinase C and protein kinase D. This inhibition leads to a disruption of cell signaling pathways and can have downstream effects on cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide are dependent on the specific kinases that are inhibited. For example, inhibition of protein kinase C has been shown to have anti-inflammatory effects, while inhibition of protein kinase D can lead to decreased cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide in lab experiments is its specificity for certain kinases. This allows researchers to selectively study the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of results.

Future Directions

For research on 4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide could include further studies on its effects on specific kinases and their downstream signaling pathways. Additionally, research could focus on developing more specific inhibitors of these kinases that could have potential therapeutic applications in diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of 4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidedimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

4-[(3,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamidephenyl-1-piperazinecarboxamide has been used in scientific research as a tool compound to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-18(14-16(15)2)26(24,25)22-12-10-21(11-13-22)19(23)20-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVFZVLWTWVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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